

Application Notes and Protocols: 2-Hydroxy-5-methoxybenzaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxybenzaldehyde

Cat. No.: B1199172

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of **2-hydroxy-5-methoxybenzaldehyde**. This versatile aromatic aldehyde serves as a key building block for the synthesis of a variety of heterocyclic compounds and Schiff bases with significant therapeutic potential. The following sections detail its applications in anticancer, antimicrobial, and enzyme inhibitory research, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Anticancer Applications

Derivatives of **2-hydroxy-5-methoxybenzaldehyde**, particularly Schiff bases, have demonstrated notable cytotoxic activity against various cancer cell lines. These compounds often induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

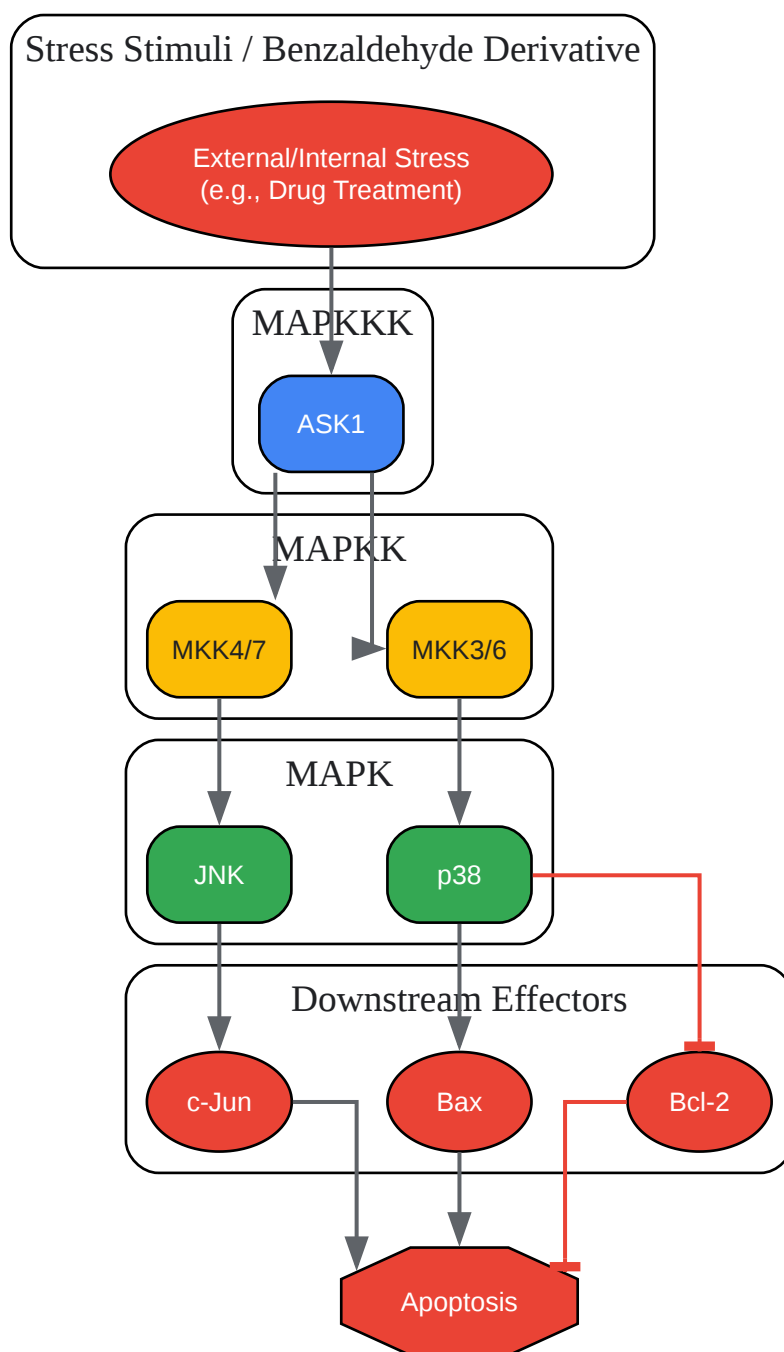
Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various Schiff base derivatives of **2-hydroxy-5-methoxybenzaldehyde** and its isomers against several human cancer cell lines. It is important to note that much of the available quantitative data pertains to the isomer 2-hydroxy-4-methoxybenzaldehyde.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Schiff base of 2-hydroxy-4-methoxybenzaldehyde & D-glucamine	PC3 (Prostate)	>15	[1]
2,4-dihydroxy benzaldehyde Schiff base derivative 13	PC3 (Prostate)	4.85	[1]
Water-soluble Cu(II) Schiff base complex of 2-hydroxy-3-methoxybenzaldehyde	A549 (Lung)	12	[2]
Water-soluble Zn(II) Schiff base complex of 2-hydroxy-3-methoxybenzaldehyde	A549 (Lung)	80	[2]
2-(benzyloxy)-5-methoxybenzaldehyde	HL-60 (Leukemia)	Significant activity at 1-10 μM	[3]

Signaling Pathway: MAPK-Mediated Apoptosis

Benzaldehyde derivatives have been shown to induce apoptosis in cancer cells through the modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] The MAPK cascade plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[6][7] The diagram below illustrates a simplified representation of the MAPK signaling pathway leading to apoptosis.



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MAPK Signaling Pathway to Apoptosis

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol provides a general method for the synthesis of Schiff base derivatives from **2-hydroxy-5-methoxybenzaldehyde**.^[8]

Materials:

- **2-hydroxy-5-methoxybenzaldehyde**
- Appropriate primary amine (e.g., aniline, substituted aniline, amino acid ester)
- Ethanol (absolute)
- Glacial acetic acid (catalyst)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve **2-hydroxy-5-methoxybenzaldehyde** (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
- In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
- Add the ethanolic solution of the primary amine to the solution of **2-hydroxy-5-methoxybenzaldehyde**.
- Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form.

- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
- Dry the purified product in a vacuum oven.

Antimicrobial Applications

Schiff base derivatives of **2-hydroxy-5-methoxybenzaldehyde** and its isomers have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several Schiff base derivatives against various microbial strains.

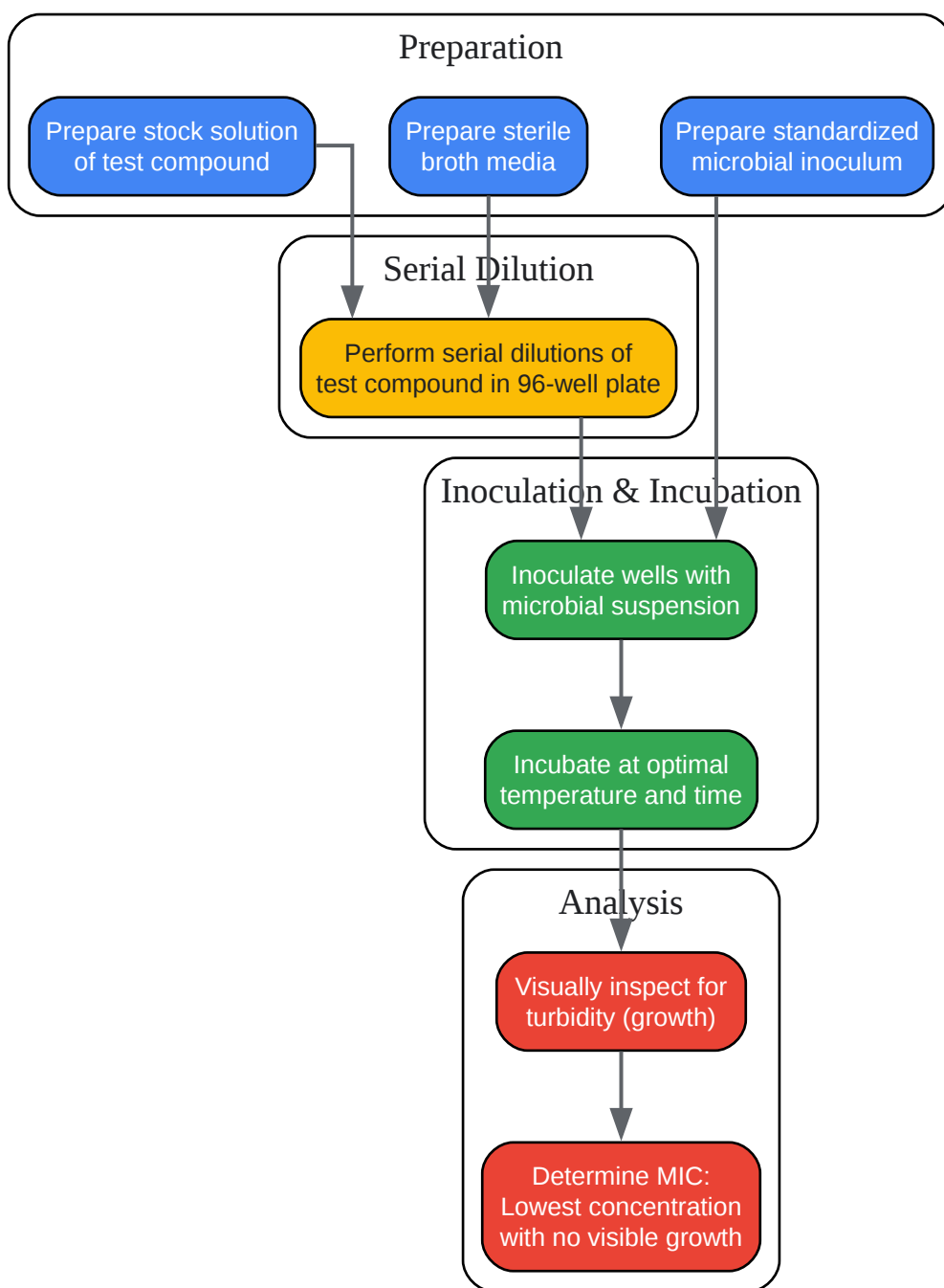
Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Schiff base of 2-hydroxy-4-methoxybenzaldehyde & 3,3'-diaminodipropylamine	Staphylococcus aureus	24-49	[9]
Schiff base of 2-hydroxy-4-methoxybenzaldehyde & 3,3'-diaminodipropylamine	Candida albicans	24	[9]
Schiff base of 2-methoxybenzaldehyde & 2-aminopyridine	Escherichia coli	Active	[3]
Ni(II) complex of 2-methoxybenzaldehyde-2-aminopyridine Schiff base	Staphylococcus aureus	Active	[3]
Ni(II) complex of 2-methoxybenzaldehyde-2-aminopyridine Schiff base	Escherichia coli	Active	[3]
Cu(II) complexes of 2-hydroxy-4-methoxybenzaldehyde Schiff base	Escherichia coli ATCC 25922	Active	[10]
Cu(II) complexes of 2-hydroxy-4-methoxybenzaldehyde Schiff base	Staphylococcus aureus ATCC 25923	Active	[10]
Cu(II) complexes of 2-hydroxy-4-	Candida albicans	Active	[10]

methoxybenzaldehyde

Schiff base

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.



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Workflow for MIC Determination

Enzyme Inhibition

Derivatives of **2-hydroxy-5-methoxybenzaldehyde** and its isomers are also being explored as inhibitors of various enzymes, including tyrosinase and acetylcholinesterase, which are

implicated in skin hyperpigmentation and neurodegenerative diseases, respectively.

Quantitative Data: Enzyme Inhibition

The following table shows the 50% inhibitory concentration (IC₅₀) values for some benzaldehyde derivatives against mushroom tyrosinase and acetylcholinesterase.

Compound/Derivative	Enzyme	IC ₅₀	Reference
2-hydroxy-4-methoxybenzaldehyde	Mushroom Tyrosinase	0.03 mM	[11]
Chamaecin (2-hydroxy-4-isopropylbenzaldehyde)	Mushroom Tyrosinase	2.3 μ M	[12]
Tectochrysin (a flavonoid)	Acetylcholinesterase	33.69 \pm 2.80 μ M	
Hydrazide based Schiff base 10	Acetylcholinesterase	4.12 \pm 0.01 μ M	[8]
Hydrazide based Schiff base 3	Acetylcholinesterase	8.12 \pm 0.01 μ M	[8]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to screen for tyrosinase inhibitors.[\[11\]](#)

Materials:

- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compounds (dissolved in a suitable solvent like DMSO)

- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
- Prepare a stock solution of L-DOPA in phosphate buffer.
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
- Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the reaction by adding the L-DOPA solution to each well.
- Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
- The rate of dopachrome formation is determined by the increase in absorbance over time.
- Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to a control without any inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for assessing acetylcholinesterase (AChE) inhibition.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Test compounds (dissolved in a suitable solvent)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Add the DTNB solution to each well.
- Initiate the reaction by adding the ATCI solution to each well.
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
- Measure the absorbance of the yellow product at a wavelength of 412 nm at regular intervals.
- Calculate the rate of reaction from the change in absorbance over time.
- Determine the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.
- Calculate the IC₅₀ value from the dose-response curve.

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